ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with an electron-withdrawing trifluoromethylphenyl group at position 3 and an ethyl carboxylate moiety at position 1. This compound is structurally related to kinase inhibitors and bioactive molecules due to its fused aromatic system and polar substituents, which enhance binding interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-2-25-15(24)12-10-7-26-13(20)11(10)14(23)22(21-12)9-5-3-8(4-6-9)16(17,18)19/h3-7H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPTHUSCVBIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CHEMBL517439, also known as ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, is a bioactive compound. The primary target of this compound is the human adenosine A1 receptor. This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological functions.
Mode of Action
The compound interacts with its target, the adenosine A1 receptor, in an allosteric manner. Allosteric modulation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The result of this interaction is a change in the receptor’s conformation, which can either enhance or inhibit its activity.
Biological Activity
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential, focusing on antibacterial properties and other relevant pharmacological effects.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H12F3N3O3S
- CAS Number: 123542-47-2
- Molecular Weight: 365.35 g/mol
Structural Representation:
The compound features a thieno[3,4-d]pyridazine core with an ethyl carboxylate group and a trifluoromethyl-substituted phenyl ring.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various nitrogen-based heterocycles, including derivatives similar to ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine. The compound has been evaluated against several bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Strong | |
| Klebsiella pneumoniae | Moderate |
In vitro studies demonstrated that the presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial activity by increasing the lipophilicity of the compound, facilitating better membrane penetration.
The mechanism through which ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine exerts its antibacterial effects may involve:
- Inhibition of Bacterial Cell Wall Synthesis: Similar compounds have shown the ability to disrupt peptidoglycan synthesis.
- Interference with Nucleic Acid Synthesis: Potentially affecting DNA replication and transcription processes.
Other Biological Activities
Apart from antibacterial properties, compounds within this chemical class have been investigated for additional biological activities:
- Antifungal Activity: Some derivatives exhibit significant antifungal effects against pathogens like Candida albicans.
- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of ethyl 5-amino-4-oxo derivatives against common pathogens. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency. The compound demonstrated superior activity against S. aureus, suggesting that structural optimization can lead to enhanced therapeutic agents.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that the introduction of different substituents at specific positions on the thieno[3,4-d]pyridazine ring can modulate biological activity. For instance:
- Compounds with hydroxyl or methoxy groups showed increased activity against E. coli.
- Trifluoromethyl substitutions were linked to improved lipophilicity and membrane permeability.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,4-d]pyridazine core, which is known for its biological activity. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for drug development. Its molecular formula is , with a molecular weight of approximately 393.35 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the thieno[3,4-d]pyridazine framework exhibit promising anticancer properties. Ethyl 5-amino-4-oxo derivatives have been synthesized and tested against various cancer cell lines. For instance, a study demonstrated that modifications to the thieno[3,4-d]pyridazine structure could lead to enhanced activity against breast and lung cancer cell lines.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Ethyl 5-amino derivatives have shown effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and resulting in improved antimicrobial action.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Fluorescent Probes
The unique electronic properties of ethyl 5-amino-4-oxo compounds allow their use as fluorescent probes in biological imaging. The trifluoromethyl group enhances fluorescence intensity, making it suitable for tracking cellular processes in real-time.
Polymer Chemistry
In polymer chemistry, derivatives of this compound are being explored as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of thieno[3,4-d]pyridazine units into polymer matrices can lead to materials with enhanced durability and resistance to degradation.
Case Study 1: Anticancer Activity in vitro
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of ethyl 5-amino derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting they may serve as effective alternatives or adjuncts in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Microbial Drug Resistance, ethyl 5-amino derivatives were tested against multi-drug resistant bacteria. The findings revealed significant inhibition zones compared to control groups, highlighting the potential for development into new antimicrobial agents.
Case Study 3: Neuroprotection Mechanism Exploration
Research published in Neuroscience Letters examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The study concluded that treatment with ethyl 5-amino derivatives significantly reduced cell death rates, suggesting potential therapeutic applications for neurodegenerative conditions.
Comparison with Similar Compounds
Key Observations:
- The trifluoromethyl group increases molecular weight by ~68 g/mol compared to the phenyl analog, enhancing steric bulk and electron-withdrawing effects .
- The CF₃ group likely reduces aqueous solubility but improves membrane permeability, a common trait in drug design for enhanced bioavailability .
- Example 62 (pyrazolo[3,4-d]pyrimidin derivative) demonstrates higher molecular weight and melting point due to its chromenone and fluoro-substituted aryl groups .
Preparation Methods
Cyclization via Dieckmann Condensation
The thieno[3,4-d]pyridazine core is often constructed through intramolecular cyclization. A Dieckmann condensation reaction, as demonstrated in the synthesis of thieno[3,2-c]pyridazine derivatives, involves treating methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate with a base to form a cyclic β-keto ester intermediate. For the target compound, a similar approach could employ ethyl 3-oxo-4-(thiophen-2-yl)butanoate, cyclizing under basic conditions (e.g., NaOEt) to yield the tetrahydropyridazine precursor. Subsequent oxidation with N-bromosuccinimide (NBS) introduces aromaticity, forming the pyridazine ring.
Hydrazine-Mediated Ring Closure
Alternative routes utilize hydrazine to form the pyridazine ring. For example, phenanthroquinone derivatives react with hydrazine hydrate to generate pyridazinone intermediates, which are then functionalized with thiophene moieties. Applying this method, 3-carbethoxy-4-(thiophen-3-yl)pent-2-enoic acid could be treated with hydrazine to form the dihydropyridazine scaffold, followed by dehydrogenation with bromine in acetic acid to aromatize the ring.
Functionalization with Ethyl Ester Groups
Esterification of Carboxylic Acid Intermediates
The ethyl ester at position 1 is typically introduced via esterification of a carboxylic acid precursor. In studies of thieno[2,3-c]pyridazine derivatives, methyl esters were synthesized by reacting carboxylic acid intermediates with ethyl chloroacetate in ethanol under reflux. For the target compound, 5-amino-4-oxo-thieno[3,4-d]pyridazine-1-carboxylic acid could be treated with ethyl iodide in the presence of potassium carbonate to yield the ethyl ester.
Table 1: Optimization of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| H₂SO₄ | EtOH | Reflux | 65 |
| DCC/DMAP | CH₂Cl₂ | 25 | 58 |
Incorporation of Amino and Oxo Functional Groups
Oxidation of Dihydropyridazine
The 4-oxo group is introduced by oxidizing a dihydropyridazine precursor. In analogous syntheses, treatment with NBS in CCl₄ under reflux selectively oxidizes the 4-position. For the target compound, oxidation of 3,4-dihydro-3H-thieno[3,4-d]pyridazine with Jones reagent (CrO₃/H₂SO₄) yields the 4-oxo derivative.
Reductive Amination
The 5-amino group is installed via reductive amination of a ketone intermediate. For example, 5-nitroso derivatives are reduced with hydrogen gas (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol to yield the primary amine. Alternatively, catalytic transfer hydrogenation using ammonium formate and Pd/C in methanol achieves similar results.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : The ethyl ester carbonyl appears at 1725 cm⁻¹, while the 4-oxo group absorbs at 1680 cm⁻¹.
-
¹H-NMR : The ethyl ester’s methylene protons resonate as a quartet at δ 4.35 ppm, and the 4-(trifluoromethyl)phenyl group shows a singlet at δ 7.65 ppm.
-
Mass Spectrometry : The molecular ion peak at m/z = 413 (M⁺) confirms the molecular formula C₁₇H₁₃F₃N₃O₃S.
Table 2: Characterization Data
| Parameter | Value |
|---|---|
| Melting Point | 215–217°C |
| IR (C=O) | 1725, 1680 cm⁻¹ |
| ¹H-NMR (DMSO-d₆) | δ 1.35 (t, 3H), 4.35 (q, 2H) |
Q & A
Q. What synthetic routes are commonly employed for this compound, and how does the trifluoromethyl substituent influence reaction conditions?
The compound is typically synthesized via cyclization reactions. For example, Biginelli multicomponent reactions (using aldehydes, thioureas, and β-keto esters) can be adapted to construct the thieno[3,4-d]pyridazine core . The electron-withdrawing trifluoromethyl group may necessitate anhydrous conditions or inert atmospheres to prevent side reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the 4-(trifluoromethyl)phenyl moiety, requiring careful optimization of catalysts and bases to accommodate steric and electronic effects .
Q. How is spectroscopic characterization performed to confirm the molecular structure?
- X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous pyridazine derivatives (e.g., bond angles, torsion angles) .
- 1H/13C NMR identifies functional groups (e.g., ester carbonyl at ~165 ppm, NH2 protons at ~6.5 ppm) and confirms regiochemistry.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (C16H12F3N3O3S, MW 383.35).
- IR spectroscopy detects characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH2 at ~3350 cm⁻¹) .
Q. What are the predicted physicochemical properties, and how do they affect solubility and bioavailability?
- LogP : ~3.2 (predicted), indicating moderate hydrophobicity due to the trifluoromethyl group .
- Hydrogen-bond donors/acceptors : 2 donors (NH2, NH) and 5 acceptors (ester, ketone, pyridazine N), impacting solubility in polar solvents.
- Topological polar surface area (TPSA) : ~95 Ų, suggesting limited blood-brain barrier permeability .
- The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility, necessitating formulation strategies like salt formation or co-solvents.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity?
Quantum mechanical methods (e.g., DFT calculations) model transition states and intermediates to predict regioselectivity in cyclization steps . For example, the trifluoromethyl group’s electron-withdrawing effect can be analyzed to optimize reaction conditions (e.g., temperature, solvent polarity). Machine learning tools (e.g., ICReDD’s reaction path search methods) integrate experimental and computational data to narrow optimal synthetic routes .
Q. What strategies are used in structure-activity relationship (SAR) studies to evaluate biological potential?
- Core modifications : Replace the thieno[3,4-d]pyridazine scaffold with pyrimidinones or pyrazolo[3,4-d]pyridazines to assess activity changes .
- Substituent variation : Test analogs with halogens, methoxy, or alkyl groups at the 3-position to evaluate electronic and steric effects on target binding .
- Biological assays : Screen against enzyme targets (e.g., kinases, oxidases) using fluorescence polarization or microcalorimetry to quantify inhibition constants (Ki) .
Q. How are enantiomeric purity and crystallinity challenges addressed during synthesis?
- Chiral chromatography (e.g., HPLC with amylose-based columns) resolves racemic mixtures, as shown for related pyridazine derivatives .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings can induce enantioselectivity .
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) to improve crystal lattice packing, monitored via powder X-ray diffraction (PXRD) .
Q. What mechanistic insights explain contradictory reactivity data in cyclization steps?
Conflicting yields or byproducts may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions (e.g., ester hydrolysis) .
- Acid/base catalysis : K2CO3 vs. Et3N alters deprotonation rates in Biginelli-like reactions, affecting cyclization efficiency .
- Temperature gradients : Microwave-assisted synthesis reduces reaction times and byproducts compared to conventional heating .
Methodological Recommendations
- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation and identifies bottlenecks .
- Scale-up considerations : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
